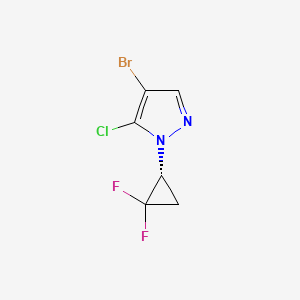![molecular formula C19H14FN3O B14903906 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . The reaction conditions often require the use of catalysts such as Brønsted acids or transition metals like palladium.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency . The choice of reagents and conditions is crucial to ensure the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or halogen groups .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, potentially modulating their activity . This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits antiviral and anticancer properties.
Indolo[2,3-b]quinoxalines: Used in optoelectronic devices and medicinal chemistry.
Uniqueness
What sets 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoro and isopropyl groups, along with the carbonitrile moiety, enhances its potential for diverse applications in research and industry .
属性
分子式 |
C19H14FN3O |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
3-fluoro-11-oxo-5-propan-2-yl-6H-indolo[2,3-b]quinoline-8-carbonitrile |
InChI |
InChI=1S/C19H14FN3O/c1-10(2)23-16-8-12(20)4-6-14(16)18(24)17-13-5-3-11(9-21)7-15(13)22-19(17)23/h3-8,10,22H,1-2H3 |
InChI 键 |
WBXRCZKXRZOSMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=CC(=C2)F)C(=O)C3=C1NC4=C3C=CC(=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


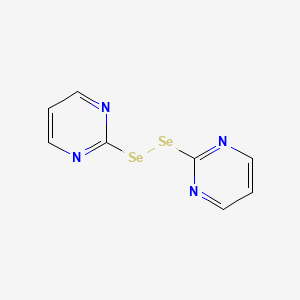

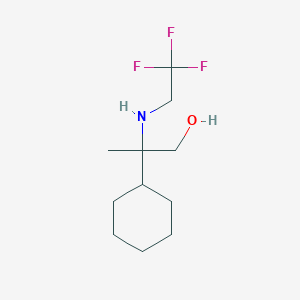
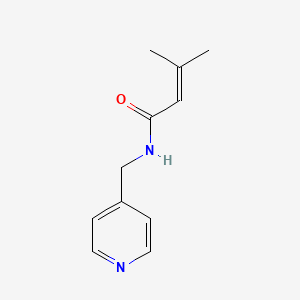
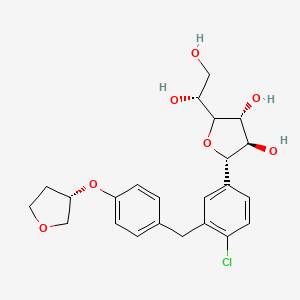
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
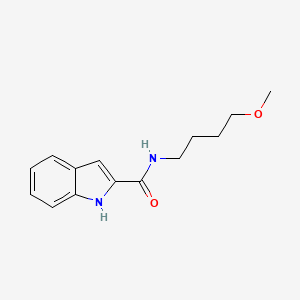
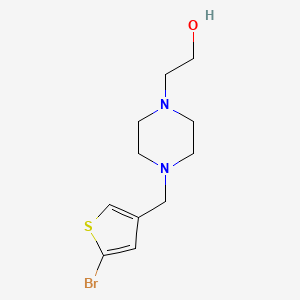
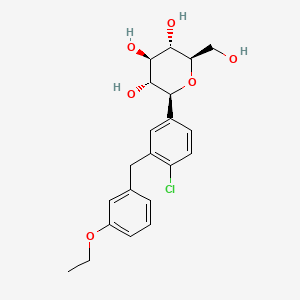
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
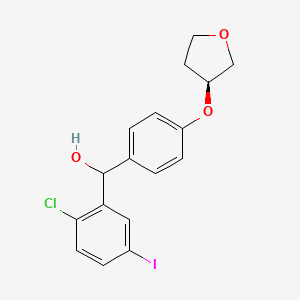
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
